molecular formula C16H16O4 B2605429 Butyl 4-(5-formylfuran-2-yl)benzoate CAS No. 321725-76-2

Butyl 4-(5-formylfuran-2-yl)benzoate

Cat. No. B2605429
M. Wt: 272.3
InChI Key: ILOBCRIQQKHDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(5-formylfuran-2-yl)benzoate is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 . It is related to Methyl 4-(5-formylfuran-2-yl)benzoate, which has a similar structure .


Molecular Structure Analysis

The molecular structure of Butyl 4-(5-formylfuran-2-yl)benzoate can be represented by the SMILES notation: CCCCOC(=O)C1=CC=C(C=C1)C1=CC=C(O1)C=O . This indicates that the compound contains a butyl group (CCCC), a benzoate group (OC(=O)C1=CC=C(C=C1)), and a formylfuran group (C1=CC=C(O1)C=O).

Scientific Research Applications

Crystal Structure Determination

  • Research demonstrates the use of similar compounds in determining crystal structures of large drug molecules. For instance, Baias et al. (2013) used solid-state NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations to determine the crystal structure of a related drug molecule, showing the potential of similar methods for Butyl 4-(5-formylfuran-2-yl)benzoate in crystallography (Baias et al., 2013).

Luminescent Sensors

  • Imidazole-based chemosensors, closely related to Butyl 4-(5-formylfuran-2-yl)benzoate, have been developed for the detection of ions like cyanide and mercury. Emandi et al. (2018) reported that these compounds can act as reversible luminescent sensors, indicating a potential application for Butyl 4-(5-formylfuran-2-yl)benzoate in similar sensing technologies (Emandi et al., 2018).

Antimicrobial Activity and Corrosion Inhibition

  • Schiff bases derived from compounds similar to Butyl 4-(5-formylfuran-2-yl)benzoate have shown promising results in antimicrobial activities and as corrosion inhibitors. Pandiarajan et al. (2020) synthesized Schiff base ligands and tested them for antimicrobial activities, as well as their effectiveness in inhibiting corrosion on mild steel, suggesting potential applications for Butyl 4-(5-formylfuran-2-yl)benzoate in similar fields (Pandiarajan et al., 2020).

Pharmaceutical Development

  • The development of hybrids of pharmaceutical compounds, which can include structures similar to Butyl 4-(5-formylfuran-2-yl)benzoate, has been explored for enhanced therapeutic effects. Kodela et al. (2012) synthesized hybrids of aspirin with nitric oxide and hydrogen sulfide-releasing moieties, indicating the potential of Butyl 4-(5-formylfuran-2-yl)benzoate in the creation of new pharmaceutical compounds (Kodela et al., 2012).

CO2-Fixation and Environmental Applications

  • Yoshida et al. (2008) demonstrated a CO2-fixation reaction using compounds related to Butyl 4-(5-formylfuran-2-yl)benzoate, suggesting its potential application in CO2-recycling processes and environmental conservation efforts (Yoshida et al., 2008).

Synthesis of Complex Organic Molecules

  • Research on the conversion of 1,4-diketones into para-disubstituted benzenes, as demonstrated by Ziffle et al. (2010), indicates that similar processes could be applied to Butyl 4-(5-formylfuran-2-yl)benzoate in synthesizing complex organic molecules (Ziffle et al., 2010).

properties

IUPAC Name

butyl 4-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-3-10-19-16(18)13-6-4-12(5-7-13)15-9-8-14(11-17)20-15/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOBCRIQQKHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(5-formylfuran-2-yl)benzoate

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